molecular formula C7H5Br2NO2 B113042 2-Amino-4,6-dibromobenzoic acid CAS No. 81190-68-3

2-Amino-4,6-dibromobenzoic acid

Cat. No. B113042
CAS RN: 81190-68-3
M. Wt: 294.93 g/mol
InChI Key: YGDDOHCJERWFJO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.93 g/mol . This compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dibromobenzoic acid consists of a benzoic acid core with two bromine atoms and one amino group attached . The exact mass of the molecule is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The compound has a topological polar surface area of 63.3 Ų .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

2-Amino-4,6-dibromobenzoic acid can be utilized in the synthesis of therapeutic agents. Its structure allows for the creation of compounds that may act as precursors in the development of drugs targeting specific diseases. The bromine atoms present in the compound can be strategically replaced or modified to create new molecules with potential medicinal properties .

Agriculture: Pesticide Development

In agriculture, 2-Amino-4,6-dibromobenzoic acid can be a key intermediate in the synthesis of pesticides. Its chemical structure can be altered to produce compounds that are effective in controlling pests and diseases affecting crops, thus enhancing agricultural productivity .

Material Science: Advanced Material Fabrication

This compound is valuable in material science for the fabrication of advanced materials. Its incorporation into polymers can lead to the development of materials with enhanced properties like increased resistance to heat and chemicals, which are crucial for various industrial applications .

Environmental Science: Pollution Remediation

2-Amino-4,6-dibromobenzoic acid can play a role in environmental science as a component in the synthesis of chemicals used for pollution remediation. It can be used to create absorbents or catalysts that help in the removal of pollutants from water and soil .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, derivatives of 2-Amino-4,6-dibromobenzoic acid can be used as reagents in chemical analysis methods. These derivatives can react with specific analytes, leading to color changes or fluorescence that can be measured and used to quantify the presence of various substances .

Biochemistry: Biomolecule Modification

The compound can be used in biochemistry for the modification of biomolecules. It can be a building block for the synthesis of compounds that interact with proteins or nucleic acids, aiding in the study of biological processes and the development of biochemical assays .

Pharmacology: Drug Discovery

In pharmacology, 2-Amino-4,6-dibromobenzoic acid can be used to create libraries of compounds for drug discovery. Its structure allows for high-throughput screening against a wide range of biological targets to identify potential new drugs .

Organic Synthesis: Building Block for Complex Molecules

Finally, in organic synthesis, this compound serves as a versatile building block for the construction of complex organic molecules. Its reactive sites make it suitable for various chemical reactions, enabling the synthesis of a wide array of organic compounds with potential applications in different fields of research .

Safety and Hazards

When handling 2-Amino-4,6-dibromobenzoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a dark place at room temperature .

properties

IUPAC Name

2-amino-4,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDOHCJERWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511939
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dibromobenzoic acid

CAS RN

81190-68-3
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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